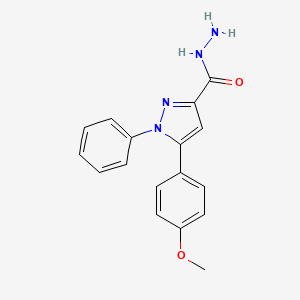![molecular formula C25H21FN2O2 B7467059 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide, also known as AG-120, is a small molecule inhibitor that targets the isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 is an important enzyme in the tricarboxylic acid (TCA) cycle, which is involved in cellular metabolism. AG-120 has been studied extensively for its potential use in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML).
作用机制
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide selectively inhibits mutant IDH1 enzyme activity by binding to the active site of the enzyme. This binding prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is a key step in the TCA cycle. This inhibition leads to a decrease in the production of 2-HG, which is thought to play a role in the development and progression of AML.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of 2-HG in AML cells harboring IDH1 mutations. This decrease in 2-HG levels has been associated with differentiation of AML cells, as well as decreased proliferation and increased apoptosis. In addition, this compound has been shown to enhance the efficacy of other chemotherapy agents in AML cells.
实验室实验的优点和局限性
One advantage of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is its specificity for mutant IDH1 enzyme activity. This specificity allows for selective targeting of cancer cells harboring IDH1 mutations, while sparing normal cells. However, one limitation of this compound is its potential for off-target effects, particularly in cells with wild-type IDH1. In addition, the use of this compound in combination with other chemotherapy agents may lead to increased toxicity.
未来方向
For research on 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide include the evaluation of its efficacy in combination with other chemotherapy agents in AML and other cancer types. In addition, the development of more potent and selective IDH1 inhibitors is an area of active research. The use of this compound in combination with immunotherapy agents is also an area of interest, as it may enhance the immune response against cancer cells. Finally, the evaluation of the long-term effects of this compound on normal cellular metabolism is an important area of research.
合成方法
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is synthesized through a multistep process involving several chemical reactions. The synthesis begins with the preparation of 4-fluorobenzaldehyde, which is reacted with 2-(4-methoxyphenyl)ethylamine to form the intermediate compound 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. This compound is then converted to this compound through a series of reactions involving quinoline-4-carboxylic acid and other reagents.
科学研究应用
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of AML. IDH1 mutations are present in approximately 20% of AML cases, and this compound has been shown to selectively inhibit mutant IDH1 enzyme activity. This inhibition leads to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is thought to play a role in the development and progression of AML. This compound has also been studied in other cancer types, including cholangiocarcinoma and glioma.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-30-20-12-6-17(7-13-20)14-15-27-25(29)22-16-24(18-8-10-19(26)11-9-18)28-23-5-3-2-4-21(22)23/h2-13,16H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUCHFARLMRPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7467026.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B7467030.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
